3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a piperazine moiety linked via a carbonyl group at the 3-position of the coumarin core, with a 2-phenylethenesulfonyl (styrenesulfonyl) substituent on the piperazine nitrogen (Figure 1). Its synthesis involves a two-step process:
Coupling: 3-(Piperazine-1-carbonyl)-2H-chromen-2-one reacts with 2-phenylethenesulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
Purification: Column chromatography with ethyl acetate/hexane yields the product (65–81%) .
Key structural identifiers include:
Properties
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-21(19-16-18-8-4-5-9-20(18)29-22(19)26)23-11-13-24(14-12-23)30(27,28)15-10-17-6-2-1-3-7-17/h1-10,15-16H,11-14H2/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDFTDCWPKUOOR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid or trifluoroacetic acid.
Introduction of the Sulfonylpiperazine Moiety: The sulfonylpiperazine group can be introduced through a nucleophilic substitution reaction.
Coupling with the Phenylethenyl Group: The final step involves the coupling of the phenylethenyl group to the sulfonylpiperazine-chromen-2-one intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Sulfonyl chlorides, alkyl halides, and aryl halides in the presence of bases like triethylamine or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds with a coumarin structure exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that coumarin derivatives can inhibit bacterial growth and have potential as antimicrobial agents. The sulfonamide group in this compound may enhance its efficacy against certain pathogens by interfering with bacterial enzyme functions .
- Antioxidant Properties : Coumarins are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This property is significant in preventing cellular damage and could have implications in aging and chronic diseases .
- Anti-inflammatory Effects : Some derivatives of coumarin have been evaluated for their anti-inflammatory properties. For instance, similar compounds have been shown to modulate inflammatory pathways, such as the TLR4/MAPK signaling pathway, reducing the expression of pro-inflammatory cytokines .
Case Studies
Several studies highlight the applications of similar compounds:
- Antimicrobial Studies : A recent study synthesized a series of coumarin derivatives and evaluated their antimicrobial activities against various bacterial strains. The results indicated that certain modifications to the coumarin structure significantly enhanced their antimicrobial efficacy .
- Anti-inflammatory Research : Another study focused on the synthesis of flavonoid derivatives based on coumarins, demonstrating their ability to inhibit inflammation through specific signaling pathways in vivo. This suggests that similar mechanisms may be applicable to 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of coumarin derivatives to various biological targets, providing insights into their potential therapeutic roles and guiding further experimental validation .
Mechanism of Action
The mechanism of action of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Variations in Sulfonyl Substituents
The sulfonyl group on the piperazine ring significantly influences physicochemical and biological properties. Key analogues include:
Linker and Core Modifications
A. Coumarin Core Variations
- 6-Bromo-2H-coumarin derivatives (): Bromine at the 6-position increases electron-withdrawing effects, altering reactivity for heterocycle formation (e.g., triazolo, tetrazolo derivatives).
- 7-Hydroxycoumarin derivatives (): Hydroxylation improves solubility and antioxidant activity but reduces metabolic stability due to glucuronidation .
B. Piperazine Linker Modifications
- Propoxy-linked piperazines (): Compounds like 4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenylcoumarin use a propoxy spacer instead of carbonyl, increasing flexibility and hydrophobicity .
- Pyridinylmethyl-piperazine derivatives (): Aromatic substituents enhance metal-chelating properties, relevant for anticancer copper complexes .
Biological Activity
3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, a compound with notable structural features, has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting relevant data in tabular form.
Chemical Structure and Properties
The compound is characterized by a chromenone core substituted with a piperazine moiety and a phenylethenesulfonyl group. Its molecular formula is with a molecular weight of approximately 356.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one. Research conducted by demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies indicated that it exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy was assessed using standard methods such as the disk diffusion assay.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases . The mechanism involves the modulation of antioxidant defense systems.
Case Studies
- Anticancer Efficacy in Breast Cancer Models : A study published in 2023 evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Activity Assessment : In a comparative study, 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one was tested against standard antibiotics. It demonstrated superior activity against resistant strains, indicating its potential as an alternative antimicrobial agent .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one, and how can reaction efficiency be optimized?
- Methodology : The compound’s core structure combines a coumarin (chromen-2-one) scaffold with a sulfonylated piperazine moiety. A plausible route involves:
Synthesizing the coumarin-3-carboxylic acid derivative via Pechmann or Kostanecki-Robinson reactions.
Activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) for coupling with 4-(2-phenylethenesulfonyl)piperazine.
Optimizing reaction conditions (solvent, temperature, catalyst) to enhance yield. For example, reflux in anhydrous DMF with Hünig’s base may improve nucleophilic substitution efficiency .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (e.g., silica gel with ethyl acetate/hexanes gradients) .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical Workflow :
- NMR : H and C NMR to confirm piperazine ring integration (δ 2.5–3.5 ppm for N–CH), coumarin carbonyl (δ ~160 ppm), and sulfonyl group (δ ~130–140 ppm for S=O) .
- IR : Peaks at ~1700 cm (coumarin carbonyl) and ~1150–1250 cm (sulfonyl S=O stretching).
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond angles/planarity of the coumarin-piperazine linkage for conformational analysis .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Screening Strategies :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Enzyme Inhibition : Test against kinases, proteases, or phosphatases (e.g., PI3K, HIV protease) due to sulfonyl-piperazine’s known role in enzyme binding .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative potential .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group substitution or coumarin ring functionalization) impact biological activity and selectivity?
- SAR Approach :
- Sulfonyl Group : Replace phenyl ethenesulfonyl with alkyl or heteroaryl sulfonates to modulate lipophilicity and target engagement. For example, bulkier groups may enhance kinase selectivity .
- Coumarin Modifications : Introduce electron-withdrawing groups (e.g., NO) at the 6-position to alter electronic properties and improve membrane permeability .
- Piperazine Substitution : Compare 1,4-disubstituted vs. 1,3,5-trisubstituted piperazines for conformational rigidity and receptor binding .
Q. What strategies resolve low aqueous solubility or stability issues during in vitro assays?
- Formulation Optimization :
- Co-solvents : Use DMSO/PEG-400 mixtures (<1% final concentration) to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare buffered solutions (e.g., HEPES, pH 7.4) for stability testing under physiological conditions .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the coumarin carbonyl to improve bioavailability .
Q. How can computational chemistry aid in predicting metabolic pathways and toxicity profiles?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 metabolism, and hERG channel inhibition risks .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., oxidation of piperazine ring, sulfonyl reduction) via GLORY or MetaSite .
Q. What experimental and computational methods address contradictory bioactivity data across studies?
- Troubleshooting Framework :
Assay Reprodubility : Verify cell line authenticity (STR profiling) and compound purity (HPLC ≥95%).
Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .
Off-Target Screening : Employ proteome-wide affinity pulldown assays or thermal shift profiling .
Methodological Notes
- Synthetic Challenges : Contradictions in sulfonylation efficiency (e.g., room temperature vs. reflux) may arise from steric hindrance; optimize using microwave-assisted synthesis for faster kinetics .
- Data Interpretation : Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) require dose-response validation and counter-screening against non-target cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
